7-Bromo-2-(2-methoxyethoxy)quinoxaline
Description
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
7-bromo-2-(2-methoxyethoxy)quinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-4-5-16-11-7-13-9-3-2-8(12)6-10(9)14-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
GYJOGEOFYHKPQB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Bromoquinoxaline Core
The 7-bromo substituent on the quinoxaline ring is commonly introduced through bromination of precursors or by using brominated aromatic starting materials. One documented approach involves:
Bromination of 2-hydroxyacetophenone or related phenacyl bromide derivatives, followed by cyclocondensation with o-phenylenediamine to yield 2-(5-bromo-2-hydroxyphenyl)quinoxaline analogs.
Alternatively, bromination can be performed on quinoxaline intermediates or on benzoic acid derivatives which are then transformed into quinoxaline structures.
Introduction of the 2-(2-Methoxyethoxy) Side Chain
The 2-(2-methoxyethoxy) substituent is typically introduced via nucleophilic substitution reactions or by using 2-(2-methoxyethoxy)-substituted precursors. Key methods include:
Nucleophilic aromatic substitution (SNAr) on appropriately halogenated quinoxaline intermediates, where the 2-position halogen is displaced by 2-methoxyethoxy nucleophiles.
Use of 2-(2-methoxyethoxy)-substituted 1,2-diketones or benzils as starting materials in the quinoxaline ring formation step, enabling direct incorporation of the side chain during cyclocondensation with o-phenylenediamine.
Representative Synthetic Route
A typical synthetic route involves the following steps:
Detailed Reaction Conditions and Purification
Bromination : Bromination of aromatic ketones is typically carried out using bromine in acetic acid under controlled temperature (around 60 °C) to ensure selective monobromination and avoid polybromination or overreaction.
Cyclocondensation : The condensation of brominated phenacyl bromide derivatives with o-phenylenediamine is performed under reflux in acetic acid with sodium acetate as a base, which facilitates ring closure to form the quinoxaline core.
Side Chain Introduction : The 2-(2-methoxyethoxy) group can be introduced by nucleophilic substitution on halogenated quinoxalines or via condensation with substituted benzils. Conditions vary but often involve reflux in polar aprotic solvents like DMF or ethanol, sometimes with base catalysts such as triethylamine.
Purification : The final products are purified by standard organic chemistry methods such as recrystallization, flash column chromatography, or high-performance liquid chromatography (HPLC).
Comparative Analysis of Preparation Methods
| Method Aspect | Bromination + Cyclocondensation Route | Direct Condensation with Substituted Benzil | Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|---|
| Starting Materials | Brominated phenacyl bromides + o-phenylenediamine | 2-(2-methoxyethoxy) substituted benzil + o-phenylenediamine | Halogenated quinoxaline + 2-(2-methoxyethoxy) nucleophile |
| Reaction Conditions | Bromination at 60 °C; reflux in acetic acid | Reflux in ethanol or polar solvents with sodium acetate | Reflux in DMF or ethanol with base catalyst |
| Yield and Purity | Moderate to high yields; requires purification to remove isomers | High yields reported with fewer side products | Moderate yields; may require longer reaction times |
| Industrial Suitability | Established, but bromination can produce isomers and waste acid | Environmentally friendlier; fewer byproducts | Efficient for late-stage functionalization |
| Challenges | Isomer formation during bromination; purification needed | Availability of substituted benzils; cost of starting materials | Requires halogenated quinoxaline intermediates |
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Aromatic bromination | Bromine, glacial acetic acid, 60 °C | Selective bromination of aromatic ketone precursor |
| 2 | Cyclocondensation | o-Phenylenediamine, acetic acid, sodium acetate, reflux | Formation of 7-bromoquinoxaline core |
| 3 | Side chain introduction | 2-(2-methoxyethoxy) nucleophile or substituted benzil, DMF/EtOH, base catalyst | Installation of 2-(2-methoxyethoxy) group at 2-position |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure this compound |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(2-methoxyethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Aminoquinoxalines, thioquinoxalines, alkoxyquinoxalines.
Oxidation Reactions: Quinoxaline aldehydes, quinoxaline carboxylic acids.
Reduction Reactions: Dihydroquinoxalines.
Scientific Research Applications
7-Bromo-2-(2-methoxyethoxy)quinoxaline has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound exhibits potential biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, including treatments for cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2-methoxyethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and functional attributes of 7-bromo-2-(2-methoxyethoxy)quinoxaline with analogous derivatives:
Key Observations :
- Polar vs. Non-polar Substituents: The 2-methoxyethoxy group in the target compound likely increases water solubility compared to hydrophobic groups like chlorophenyl (logP data inferred from substituent polarity) .
- Bromine Positioning : Bromine at position 7 (vs. 6 in some analogs) may influence regioselectivity in reactions or binding interactions .
Physical and Chemical Properties
- Crystal Structure: In 7-bromo-2-(4-chlorophenyl)-quinoxaline, the C–Br bond length is 1.901 Å, and the chlorophenyl ring is nearly coplanar with the quinoxaline core .
- Solubility : Methoxyethoxy substituents typically improve aqueous solubility vs. aryl groups (e.g., logP of 2-methoxyethoxy ≈ 0.5 vs. 2.8 for chlorophenyl) .
- Thermal Stability: Brominated quinoxalines generally decompose above 200°C, but substituents like pyrazole or methoxyethoxy may lower melting points .
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